molecular formula C41H35N3O4 B566765 Fmoc-nalpha-methyl-n-im-trityl-l-histidine CAS No. 1217840-61-3

Fmoc-nalpha-methyl-n-im-trityl-l-histidine

Cat. No.: B566765
CAS No.: 1217840-61-3
M. Wt: 633.748
InChI Key: JWVLJHMKVOZWMC-LHEWISCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-nalpha-methyl-n-im-trityl-l-histidine is a derivative of the amino acid histidine. It is commonly used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a trityl (Trt) protecting group on the imidazole nitrogen .

Scientific Research Applications

Fmoc-nalpha-methyl-n-im-trityl-l-histidine is widely used in scientific research, particularly in the fields of:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-nalpha-methyl-n-im-trityl-l-histidine typically involves the protection of the amino and imidazole groups of histidine. The Fmoc group is introduced to protect the amino group, while the Trt group is used to protect the imidazole nitrogen. The reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-nalpha-methyl-n-im-trityl-l-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, incorporating the histidine residue .

Mechanism of Action

The mechanism of action of Fmoc-nalpha-methyl-n-im-trityl-l-histidine involves its incorporation into peptides and proteins during synthesis. The protecting groups (Fmoc and Trt) prevent unwanted side reactions during the synthesis process. Once incorporated, the protecting groups are removed, allowing the histidine residue to participate in the desired biological or chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-nalpha-methyl-n-im-trityl-l-histidine is unique due to the presence of both the Fmoc and Trt protecting groups, as well as the nalpha-methyl modification. This combination provides enhanced stability and specificity during peptide synthesis, making it a valuable tool in the production of complex peptides and proteins .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLJHMKVOZWMC-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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